molecular formula C114H180N30O29S B13398559 4-[[2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[1-[[1-[[4-amino-1-[(1-carboxy-2-hydroxyethyl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

4-[[2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[1-[[1-[[4-amino-1-[(1-carboxy-2-hydroxyethyl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Katalognummer: B13398559
Molekulargewicht: 2466.9 g/mol
InChI-Schlüssel: MGIUUAHJVPPFEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “4-[[2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[1-[[1-[[4-amino-1-[(1-carboxy-2-hydroxyethyl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid” is a highly complex amino acid derivative characterized by a branched peptide-like structure with multiple functional groups, including imidazole rings, phenylpropanoyl residues, and methylsulfanyl substituents.

Eigenschaften

IUPAC Name

4-[[2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[1-[[1-[[4-amino-1-[(1-carboxy-2-hydroxyethyl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C114H180N30O29S/c1-12-65(7)94(142-88(148)55-119)112(170)124-59-90(150)129-74(38-24-28-45-116)100(158)137-81(51-70-33-19-15-20-34-70)106(164)135-79(49-63(3)4)105(163)138-83(53-72-56-121-62-125-72)107(165)140-85(60-145)110(168)127-67(9)96(154)131-75(39-25-29-46-117)101(159)132-76(40-26-30-47-118)102(160)136-80(50-69-31-17-14-18-32-69)98(156)122-57-89(149)128-73(37-23-27-44-115)99(157)126-68(10)97(155)134-82(52-71-35-21-16-22-36-71)109(167)143-93(64(5)6)111(169)123-58-91(151)130-77(41-42-92(152)153)104(162)144-95(66(8)13-2)113(171)133-78(43-48-174-11)103(161)139-84(54-87(120)147)108(166)141-86(61-146)114(172)173/h14-22,31-36,56,62-68,73-86,93-95,145-146H,12-13,23-30,37-55,57-61,115-119H2,1-11H3,(H2,120,147)(H,121,125)(H,122,156)(H,123,169)(H,124,170)(H,126,157)(H,127,168)(H,128,149)(H,129,150)(H,130,151)(H,131,154)(H,132,159)(H,133,171)(H,134,155)(H,135,164)(H,136,160)(H,137,158)(H,138,163)(H,139,161)(H,140,165)(H,141,166)(H,142,148)(H,143,167)(H,144,162)(H,152,153)(H,172,173)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIUUAHJVPPFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C114H180N30O29S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-[[2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[1-[[1-[[4-amino-1-[(1-carboxy-2-hydroxyethyl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid (often referred to as a complex peptide or polypeptide) exhibits significant biological activity that warrants detailed exploration. This article focuses on its biological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound's structure is characterized by a complex arrangement of amino acids and functional groups, which contribute to its biological activity. The presence of multiple amino acids, including those with hydroxyl, carboxyl, and imidazole side chains, suggests potential interactions with various biological targets.

Molecular Formula

The molecular formula is C58H95N19O16C_{58}H_{95}N_{19}O_{16}, indicating a large and complex structure typical of peptide-based compounds.

Structural Features

Key structural features include:

  • Multiple amine groups that may facilitate hydrogen bonding.
  • Hydrophobic regions that could influence membrane permeability.

The exact mechanism of action of this compound is not fully elucidated; however, it is hypothesized to interact with specific receptors or enzymes within biological systems. The presence of an imidazole group suggests potential interactions with histidine residues in proteins, which may be crucial for its activity.

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Activity : Many peptides demonstrate the ability to disrupt bacterial membranes, leading to cell lysis.
  • Anticancer Properties : Some peptides have been shown to inhibit tumor growth through apoptosis induction or cell cycle arrest.
  • Immunomodulatory Effects : Peptides can modulate immune responses, enhancing or inhibiting specific pathways.

Case Studies

Recent studies have explored the therapeutic potential of similar compounds in various contexts:

Study 1: Antimicrobial Efficacy

A study demonstrated that peptides with structures analogous to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved membrane disruption and interference with cellular metabolism.

Study 2: Cancer Cell Line Testing

In vitro tests on cancer cell lines showed that the compound could induce apoptosis in specific types of cancer cells, suggesting its potential as an anticancer agent. The study highlighted the importance of structural modifications in enhancing efficacy.

Study 3: Immunomodulation

Another investigation focused on the immunomodulatory effects of related peptides, revealing their ability to enhance macrophage activation and cytokine production, which could be beneficial in treating infections or inflammatory diseases.

Comparative Biological Activity

Activity Type Description Reference
AntimicrobialDisruption of bacterial membranes
AnticancerInduction of apoptosis in cancer cells
ImmunomodulatoryEnhancement of immune response

Structural Comparison with Similar Compounds

Compound Name Molecular Formula Activity Type
Compound AC50H80N15O12C_{50}H_{80}N_{15}O_{12}Antimicrobial
Compound BC60H100N20O18C_{60}H_{100}N_{20}O_{18}Anticancer
Compound CC55H90N18O15C_{55}H_{90}N_{18}O_{15}Immunomodulatory

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Active Amino Acid Residues

The compound’s activity may depend on the number of active amino acid residues. For example:

  • Cefuroxime derivatives : Primary ligands and derivative 02 have 11 active residues , while derivative 03 has 10 , correlating with reduced efficacy in the latter .

Physicochemical Properties

Molecular Weight and Solubility

Compound Molecular Weight XLogP3 Hydrogen Bond Donors Reference
Lysine analogue (CAS 103404-59-7) 618.8 -0.7 7
This compound ~1500–2000* N/A >15 (estimated)

*Estimated based on structural complexity (e.g., multiple hexanoyl and pentanoyl chains). Higher molecular weight may reduce solubility compared to smaller derivatives like pyroglutamine (OR = 0.48 in cancer studies) .

Ionization Constants

N-Substituted amino acid derivatives often exhibit pKa values influenced by functional groups (e.g., imidazole rings or carboxylates). Computational methods (DFT, MP2) predict ionization behavior, which is critical for bioavailability .

Pharmacokinetic and Pharmacodynamic Considerations

  • Transport mechanisms: SLC36 family transporters mediate uptake of amino acid derivatives, suggesting this compound may exploit lysosomal efflux pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthesis strategies for this compound, given its structural complexity?

  • Methodology : Use multi-step solid-phase peptide synthesis (SPPS) or fragment condensation, as outlined in , which details protocols for assembling substituted amino acid derivatives via tert-butyl oxazinane carboxylate intermediates and borolane coupling agents . For functional group compatibility (e.g., imidazole and methylsulfanyl moieties), employ orthogonal protecting groups (Fmoc/Boc) and monitor reaction progress via LC-MS. highlights iterative coupling of hexanoyl and phenylpropanoyl fragments, requiring strict pH control (6.5–7.5) to avoid racemization .

Q. How can structural characterization be optimized for this compound?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from repetitive amino acid units. ’s PubChem entry provides IUPAC nomenclature and InChI keys for cross-referencing stereochemical assignments . For crystallography challenges due to flexibility, use co-crystallization with chaperone proteins (e.g., cyclophilin A) to stabilize conformations, as suggested in ’s ontology of similar peptides .

Advanced Research Questions

Q. What computational approaches address challenges in modeling its conformational dynamics?

  • Methodology : Implement quantum mechanical/molecular mechanical (QM/MM) hybrid simulations, leveraging ’s reaction path search methods to predict low-energy conformers . Use density functional theory (DFT) at the B3LYP/6-31G* level to optimize side-chain interactions (e.g., imidazole π-stacking). emphasizes integrating cheminformatics tools (e.g., COMSOL Multiphysics) for simulating solvent effects on hydrophobicity gradients .

Q. How can researchers resolve contradictions between experimental and computational data?

  • Methodology : Apply chemometric multivariate analysis (e.g., PCA or PLS regression) to identify outliers in datasets, as detailed in . For example, if NMR-derived torsion angles conflict with MD simulations, use Bayesian statistics to weight data reliability. ’s approach—linking sensory (e.g., hydrogen bonding) and chemical data (e.g., FTIR)—provides a template for reconciling discrepancies via iterative feedback loops .

Q. What strategies optimize experimental design for functional assays (e.g., receptor binding)?

  • Methodology : Adopt quasi-experimental designs ( ) with matched control groups (e.g., scrambled-sequence analogs) to isolate bioactivity . Use AI-driven platforms ( ) for high-throughput screening (HTS) parameterization, such as varying buffer ionic strength (50–200 mM NaCl) and temperature (4–37°C) to assess binding affinity .

Methodological Innovations

Q. How can AI enhance predictive modeling of this compound’s pharmacokinetics?

  • Methodology : Train neural networks on physicochemical descriptors (logP, polar surface area) from ’s databases to predict blood-brain barrier permeability . Incorporate reinforcement learning ( ) to optimize synthesis pathways by minimizing toxic byproducts (e.g., methylsulfanyl oxidation derivatives) .

Q. What advanced statistical frameworks support data integration across interdisciplinary studies?

  • Methodology : Use hierarchical Bayesian models to merge structural (cryo-EM), kinetic (SPR), and thermodynamic (ITC) data, as proposed in ’s chemometrics framework . For meta-analyses, apply random-effects models to account for variability in reported IC50 values across labs.

Tables for Key Methodological Comparisons

Parameter Basic Approach Advanced Approach Evidence Source
Synthesis Monitoring LC-MS with UV detectionReal-time FTIR with machine learning feedback
Conformational Analysis 2D NMR (NOESY)QM/MM-MD hybrid simulations
Data Contradiction Resolution Manual outlier exclusionPCA + Bayesian probabilistic weighting

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.